Ethene, 1-chloro-2-ethoxy-
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Overview
Description
Ethene, 1-chloro-2-ethoxy- is an organic compound with the molecular formula C₄H₇ClO It is a chlorinated ether, characterized by the presence of both an ethoxy group and a chloro group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, 1-chloro-2-ethoxy- can be synthesized through the reaction of ethene with chloroethanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Ethene, 1-chloro-2-ethoxy- involves the chlorination of ethene followed by the reaction with ethanol. This process is carried out in large reactors with precise control over reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethene, 1-chloro-2-ethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ethene, 1-hydroxy-2-ethoxy-.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloro group can yield ethene, 2-ethoxy-.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Ethene, 1-hydroxy-2-ethoxy-.
Oxidation: Ethene, 1-chloro-2-ethoxy- aldehyde or carboxylic acid.
Reduction: Ethene, 2-ethoxy-.
Scientific Research Applications
Ethene, 1-chloro-2-ethoxy- has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Catalysis: The compound is used in catalytic processes to facilitate specific chemical reactions.
Material Science: It is employed in the development of new materials with unique properties.
Biological Studies: Researchers use it to study the effects of chlorinated ethers on biological systems.
Mechanism of Action
The mechanism of action of Ethene, 1-chloro-2-ethoxy- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects on various pathways.
Comparison with Similar Compounds
Similar Compounds
Ethene, 1-chloro-2-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Ethene, 1-bromo-2-ethoxy-: Similar structure but with a bromo group instead of a chloro group.
Ethene, 1-chloro-2-propoxy-: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
Ethene, 1-chloro-2-ethoxy- is unique due to the combination of its chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(Z)-1-chloro-2-ethoxyethene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCHIOZFUUTWEM-ARJAWSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-56-3 |
Source
|
Record name | Ethene, 1-chloro-2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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